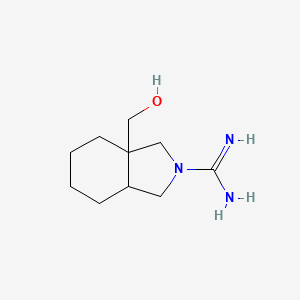

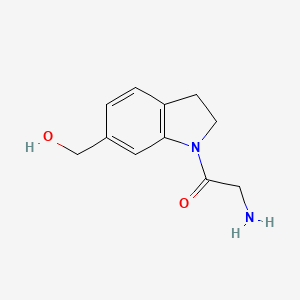

3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

説明

Pyrimidines are biologically very important heterocycles and represent by far the most ubiquitous members of the diazine family with uracil and thymine being constituents of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) and with cytosine both being present .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Molecular Structure Analysis

The molecular structure of related compounds like 1,3-dimethyl-2,4-pyrimidinedione involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Photophysical Properties and pH-Sensing Applications

Compounds like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione have been studied for their unique photophysical properties. These compounds, due to their donor–π–acceptor (D–π–A) structures, exhibit solid-state fluorescence and solvatochromism. This characteristic makes them potential candidates for developing novel colorimetric pH sensors and logic gates. The ability to tune their photophysical properties through molecular design expands their applicability in sensor technology and materials science (Han Yan et al., 2017).

Structural and Molecular Interactions

Research has also focused on the crystal structures and molecular interactions of pyrimidine derivatives. For example, studies have detailed the crystallization and hydrogen bonding patterns of specific pyrimidine derivatives, providing insights into their molecular assembly and potential for forming complex structures. Such understanding aids in the development of new materials and in the design of molecules with desired properties (J. N. Low et al., 2004).

Catalytic Applications and Chemical Synthesis

Further, pyrimidine derivatives have been employed as catalysts in chemical synthesis. Nano Fe2O3@SiO2–SO3H catalyzed reactions involving pyrimidine derivatives have been described for the efficient multi-component preparation of structurally diverse products. Such catalytic processes underscore the versatility of pyrimidine derivatives in facilitating chemical transformations, highlighting their importance in organic synthesis and material science (M. Ghashang et al., 2017).

Optical and Nonlinear Optical Applications

Pyrimidine derivatives have also been explored for their optical and nonlinear optical (NLO) properties. These studies aim at understanding the compounds' potential in optical device fabrication, leveraging their photoluminescence and molecular docking properties. Such research indicates the potential of pyrimidine derivatives in the development of new materials for NLO applications, contributing to advancements in photonic technologies (B. Mohan et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(9(8)2)14-11(15)6-7-13-12(14)16/h3-7H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAQHWLPPCFSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C=CNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)

![1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493202.png)

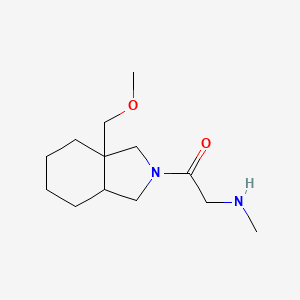

![1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493203.png)

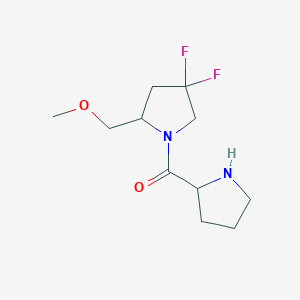

![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1493204.png)

![(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493205.png)

![3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493206.png)